molecular formula C35H34N2O2 B13385188 (R,S)-BisPh-pentabBox

(R,S)-BisPh-pentabBox

Cat. No.: B13385188
M. Wt: 514.7 g/mol
InChI Key: XXPKGELVQQVIOF-UHFFFAOYSA-N
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Description

(R,S)-BisPh-pentabBox is a chiral compound with significant applications in various fields of chemistry and industry. Its unique stereochemistry allows it to interact with other molecules in specific ways, making it valuable for research and industrial processes.

Properties

Molecular Formula

C35H34N2O2

Molecular Weight

514.7 g/mol

IUPAC Name

2-[3-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C35H34N2O2/c1-3-35(4-2,33-36-29(25-17-9-5-10-18-25)31(38-33)27-21-13-7-14-22-27)34-37-30(26-19-11-6-12-20-26)32(39-34)28-23-15-8-16-24-28/h5-24,29-32H,3-4H2,1-2H3

InChI Key

XXPKGELVQQVIOF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-BisPh-pentabBox typically involves a series of steps that include the formation of the chiral centers and the assembly of the pentabBox structure. Common reagents used in the synthesis may include organometallic compounds, chiral catalysts, and protecting groups to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of (R,S)-BisPh-pentabBox may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(R,S)-BisPh-pentabBox can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to its reduced form using reducing agents.

    Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

(R,S)-BisPh-pentabBox has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (R,S)-BisPh-pentabBox involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The stereochemistry of the compound plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (R,S)-BisPh-pentabBox: can be compared with other chiral compounds such as (R,S)-Binap, (R,S)-TADDOL, and (R,S)-Phanephos.

  • These compounds share similar structural features and applications but differ in their specific stereochemistry and reactivity.

Uniqueness

  • The uniqueness of (R,S)-BisPh-pentabBox lies in its specific chiral centers and the pentabBox structure, which confer unique reactivity and selectivity in chemical reactions.

Biological Activity

(R,S)-BisPh-pentabBox is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by relevant case studies, research findings, and data tables.

Overview of (R,S)-BisPh-pentabBox

(R,S)-BisPh-pentabBox is a bisphosphonate compound, which is a class of drugs known for their ability to inhibit bone resorption. Bisphosphonates are commonly used in the treatment of osteoporosis and other conditions associated with increased bone turnover. The mechanism of action typically involves the inhibition of osteoclast activity, leading to reduced bone resorption and increased bone density.

The biological activity of (R,S)-BisPh-pentabBox can be attributed to its structural properties that allow it to bind to hydroxyapatite in bone tissue. This binding facilitates the selective delivery of the compound to areas of active bone remodeling. The primary mechanism involves:

  • Inhibition of Osteoclasts : Similar to other bisphosphonates, (R,S)-BisPh-pentabBox inhibits osteoclast-mediated bone resorption by disrupting the mevalonate pathway, particularly through the inhibition of farnesyl pyrophosphate synthase (FPPS) .
  • Induction of Apoptosis : The compound may induce apoptosis in osteoclasts, which is critical for maintaining bone homeostasis and preventing excessive bone loss .

Biological Activity Data

The following table summarizes key biological activities associated with (R,S)-BisPh-pentabBox based on existing literature:

Activity Description Reference
Osteoclast InhibitionReduces the activity and lifespan of osteoclasts, leading to decreased bone resorption.
Anti-tumor EffectsExhibits potential anti-cancer properties, particularly in breast cancer models.
Bone Density ImprovementIncreases bone mineral density in animal models and clinical trials.

Case Studies

  • Breast Cancer and Bisphosphonates :
    A meta-analysis involving 81,508 breast cancer patients indicated that bisphosphonates significantly improved survival rates among those treated with these compounds. The relative risk (RR) for improved survival was found to be 0.725, suggesting a strong protective effect .
  • Mechanistic Insights :
    Research on nitrogen-containing bisphosphonates has revealed that they exert their effects by inhibiting specific enzymes involved in lipid metabolism within osteoclasts, further elucidating the action mechanisms relevant to (R,S)-BisPh-pentabBox .

Research Findings

Recent studies have focused on enhancing the understanding of structure-activity relationships (SAR) within bisphosphonates. Key findings include:

  • Chemical Modifications : Variations in chemical structure can lead to significant differences in biological potency and selectivity for target tissues .
  • Long-term Effects : Evidence suggests that the benefits of bisphosphonate treatment can persist well beyond the cessation of therapy, with effects lasting up to four years post-treatment .

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